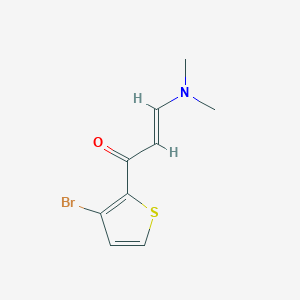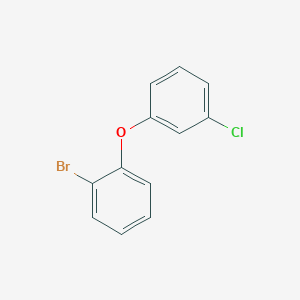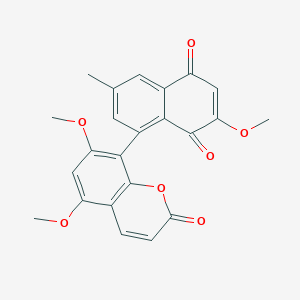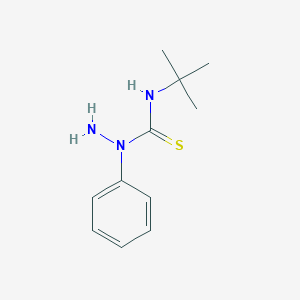![molecular formula C10H13N3OS B3034252 [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea CAS No. 150059-53-3](/img/structure/B3034252.png)
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea
Overview
Description
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea is an organic compound with the molecular formula C10H13N3OS . It is also known by its IUPAC name (1Z)-1-(4-methoxyphenyl)ethanone thiosemicarbazone .
Molecular Structure Analysis
The molecular structure of [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C10H13N3OS/c1-7(12-13-10(11)15)8-3-5-9(14-2)6-4-8/h3-6,12H,1H2,2H3,(H3,11,13,15) .Physical And Chemical Properties Analysis
The molecular weight of [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea is 223.3 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Radioprotective Properties
Radiation exposure can lead to cellular damage. SRI-224 has been investigated as a radioprotective agent, potentially minimizing radiation-induced harm during cancer treatment or accidental exposure.
These applications highlight the multifaceted nature of SRI-224 and its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses and mechanisms of action for this intriguing compound . If you’d like more information on any specific application, feel free to ask!
Safety and Hazards
The safety information available indicates that [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Thiosemicarbazones, a class of compounds to which sri-224 belongs, have been shown to interact with cellular iron (and copper) homeostasis .
Mode of Action
Thiosemicarbazones, including SRI-224, are known for their strong metal-chelating properties . They interfere with the cellular iron (and copper) homeostasis, which is assumed to play an important role in their biological activity .
Biochemical Pathways
Thiosemicarbazones are known to influence diverse biological pathways in a complex and multi-faceted mode of action .
Result of Action
Thiosemicarbazones have been reported to possess significant antineoplastic activity .
properties
IUPAC Name |
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(11)15)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H3,11,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKIPVPEBSPLT-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination chemistry of p-Methoxyacetophenone thiosemicarbazone with metal ions?
A2: p-Methoxyacetophenone thiosemicarbazone acts as a tridentate ligand, coordinating with metal ions like Cu(II), Fe(II), Zn(II), Sn(II), and Pb(II) through the imine nitrogen and sulfur atoms. [, , ] The resulting complexes have been characterized using various techniques including elemental analysis, infrared spectroscopy (IR), UV-Vis spectroscopy, and molar conductivity measurements. [, , ]
Q2: Are there any studies on the biological activity of metal complexes containing p-Methoxyacetophenone thiosemicarbazone?
A3: Yes, research suggests that copper(II) complexes of p-Methoxyacetophenone thiosemicarbazone exhibit potential anticancer activity. [] These complexes demonstrated cytotoxic activity against the human breast cancer cell line MCF-7 in vitro. [] Further studies are needed to explore their in vivo efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)


![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)






![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)